molecular formula C14H16ClNO5S B2954920 Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate CAS No. 2411338-14-0

Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate

Cat. No. B2954920
CAS RN: 2411338-14-0
M. Wt: 345.79
InChI Key: PGBYMWMBDBZIRM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate, commonly known as MCSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCSP is a sulfonamide derivative that has been synthesized through a multi-step process involving various chemical reactions. In

Scientific Research Applications

MCSP has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MCSP has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In inflammation research, MCSP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, MCSP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Mechanism of Action

The mechanism of action of MCSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MCSP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, MCSP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, MCSP has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects
MCSP has been shown to have various biochemical and physiological effects in different research fields. In cancer research, MCSP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of angiogenic factors. In inflammation research, MCSP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurodegenerative disorder research, MCSP has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MCSP in lab experiments is its potential therapeutic applications in various diseases. MCSP has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using MCSP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which needs to be further investigated.

Future Directions

For research include investigating its potential therapeutic applications in other diseases, exploring its mechanism of action in more detail, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of MCSP involves a multi-step process that begins with the reaction of 4-chlorobenzene sulfonamide with 3-chloropropylamine to form 3-(4-chlorophenyl)sulfonylpropylamine. This intermediate product is then reacted with methyl acetoacetate to form the final product, MCSP. The overall yield of this synthesis process is around 60%.

properties

IUPAC Name

methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-21-14(18)8-7-13(17)16-9-2-10-22(19,20)12-5-3-11(15)4-6-12/h3-8H,2,9-10H2,1H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBYMWMBDBZIRM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.